molecular formula C9H5ClN2O3 B2577904 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 217181-68-5

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No. B2577904
CAS RN: 217181-68-5
M. Wt: 224.6
InChI Key: JUBPXNHDNQHKKG-UHFFFAOYSA-N
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Description

“7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H4ClN3O3 . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives has been investigated using β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst . The process involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and environmentally friendly character .


Molecular Structure Analysis

The molecular structure of “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is characterized by its molecular formula C8H4ClN3O3 . Further structural details are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been studied . The synthesis process involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Analogues : A study explored the synthesis of new compounds related to 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, investigating their potential as antiallergic agents, although none showed effectiveness in tests (Passarotti, Resnati, & Doria, 1984).
  • Derivatives for Antiviral Activity : Dialkylaminoalkylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids were synthesized as potential antiviral agents, with studies on their structure and cytotoxicity (Ukrainets, Bereznyakova, & Turaibei, 2008).
  • Analgesic Properties Exploration : Research focused on chemical modifications of pyrido[1,2-a]pyrimidine derivatives to enhance their analgesic properties, revealing increased biological activity in certain derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
  • Interaction with DNA : A study on 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride revealed its potential interaction with DNA, suggesting possible applications in the synthesis of biologically active compounds (Zhang, Huang, Cai, Xu, & Sun, 2013).

Chemical and Biological Studies

properties

IUPAC Name

7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBPXNHDNQHKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

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